Mercury(II) trifluoromethanesulfonate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Organic Synthesis

One of the primary applications of Mercury(II) trifluoromethanesulfonate lies in the field of organic synthesis. It acts as a Lewis acid, accepting electron pairs from other molecules to facilitate various chemical transformations. Some prominent examples include:

- C-C Bond Forming Cyclizations: Hg(OTf)2 promotes the formation of carbon-carbon bonds within molecules, enabling the creation of cyclic structures. This has applications in the synthesis of complex organic molecules like pharmaceuticals and natural products [].

- Alkyne Hydrations: The catalyst facilitates the addition of water molecules to alkynes, a class of organic compounds containing a carbon-carbon triple bond. This reaction is crucial for producing various functional groups essential in drug discovery and material science.

- Heterocycle Synthesis: Hg(OTf)2 plays a role in the construction of heterocycles, which are organic rings containing atoms other than carbon. These ring structures are vital building blocks in numerous drugs and functional materials.

- C-N Bond Formation: Recent research has explored the use of Hg(OTf)2 in forming carbon-nitrogen bonds, expanding its application scope in synthesizing various nitrogen-containing molecules with potential pharmaceutical and industrial uses.

Mercury(II) trifluoromethanesulfonate is a chemical compound with the formula . It is a mercury salt derived from trifluoromethanesulfonic acid, known for its high solubility in polar solvents such as water and acetonitrile. This compound is characterized by its unique triflate group, which enhances its reactivity and utility in various

Mercury(II) trifluoromethanesulfonate is a highly toxic compound due to the presence of mercury. It can be absorbed through the skin, inhalation, or ingestion. Exposure can cause severe neurological damage, kidney failure, and respiratory problems [].

Here are some safety precautions to consider when handling this compound:

- Wear appropriate personal protective equipment (PPE) such as gloves, goggles, and a respirator.

- Work in a well-ventilated fume hood.

- Avoid contact with skin, eyes, and clothing.

- Properly dispose of waste according to hazardous waste regulations.

- Hydroxylative Cyclization: This compound exhibits remarkable catalytic activity in the hydroxylative cyclization of 1,6-enynes, allowing for the formation of complex cyclic structures .

- Asymmetric Reactions: It serves as a metal source for Lewis acid-catalyzed asymmetric reactions, promoting the formation of chiral products .

- Synthesis of Coumarin Derivatives: Mercury(II) trifluoromethanesulfonate is also employed in the organic synthesis of coumarin derivatives, which have applications in pharmaceuticals and fragrances .

Mercury(II) trifluoromethanesulfonate can be synthesized through various methods:

- Reaction with Trifluoromethanesulfonic Acid: The most straightforward method involves reacting mercury(II) oxide or mercury(II) carbonate with trifluoromethanesulfonic acid. This reaction typically occurs under controlled conditions to ensure complete conversion and purity of the product.

- Solvent-Assisted Methods: Synthesis may also be performed in polar solvents to enhance solubility and facilitate reaction kinetics .

Mercury(II) trifluoromethanesulfonate finds applications across various fields:

- Catalysis: It is predominantly used as a catalyst in organic synthesis, particularly for reactions requiring Lewis acids.

- Material Science: The compound may be explored in developing new materials due to its unique properties.

- Pharmaceuticals: Its role in synthesizing biologically active compounds makes it valuable in pharmaceutical research.

Mercury(II) trifluoromethanesulfonate shares similarities with several other compounds, particularly those containing mercury or sulfonate groups. Below is a comparison highlighting its uniqueness:

| Compound Name | Formula | Key Characteristics |

|---|---|---|

| Mercury(II) acetate | Commonly used as a reagent but less reactive than triflate. | |

| Mercury(II) chloride | More toxic; used in various applications but lacks the unique triflate reactivity. | |

| Trifluoromethanesulfonic acid | A strong acid; serves as a precursor but does not have metal characteristics. | |

| Mercury(I) sulfide | Less soluble; primarily used in mineralogy and pigments. |

Mercury(II) trifluoromethanesulfonate stands out due to its high solubility, catalytic properties, and versatility in organic synthesis compared to these similar compounds. Its unique triflate group enhances its reactivity, making it an essential tool for chemists working on complex organic transformations .

Molecular Formula and Structural Representation

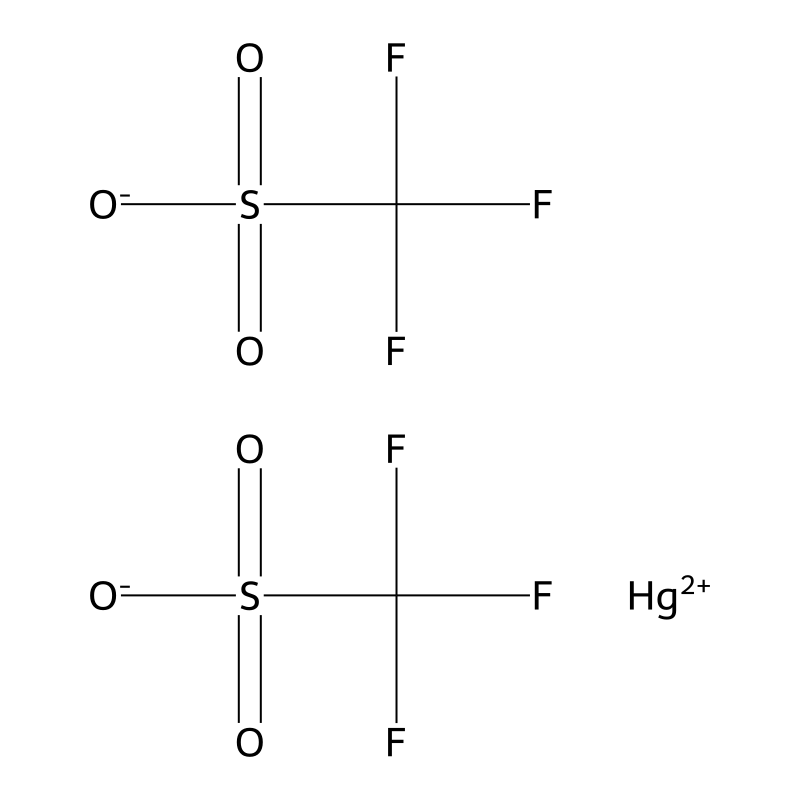

Mercury(II) trifluoromethanesulfonate exhibits the molecular formula C₂F₆HgO₆S₂, with a corresponding linear formula representation of (CF₃SO₃)₂Hg [1] [2] [3]. The compound possesses a molecular weight of 498.73 grams per mole and is registered under Chemical Abstracts Service number 49540-00-3 [2] [3] [4]. The International Union of Pure and Applied Chemistry designation for this compound is mercury(2+);trifluoromethanesulfonate [3] [4].

The structural representation reveals a central mercury(II) cation coordinated by two trifluoromethanesulfonate anions [1] [2]. The canonical Simplified Molecular Input Line Entry System notation is expressed as C(F)(F)(F)S(=O)(=O)[O-].C(F)(F)(F)S(=O)(=O)[O-].[Hg+2] [3] [4]. The compound's International Chemical Identifier key is BPVYMDMPLCOQPJ-UHFFFAOYSA-L, providing a unique digital fingerprint for database searches [2] [3] [4].

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₂F₆HgO₆S₂ | [1] [2] [3] |

| Linear Formula | (CF₃SO₃)₂Hg | [2] [3] |

| Molecular Weight | 498.73 g/mol | [2] [3] [4] |

| CAS Number | 49540-00-3 | [1] [2] [3] [4] |

| MDL Number | MFCD00144746 | [2] [3] [4] |

| PubChem CID | 2775250 | [3] [4] |

Crystallography and Solid-State Structure

Crystallographic investigations of mercury(II) trifluoromethanesulfonate have provided insights into its solid-state organization [8]. Extended X-ray absorption fine structure spectroscopy and large-angle X-ray scattering studies of related mercury(II) complexes reveal characteristic structural features of hexasolvated mercury(II) species [8]. The crystal structure of hexakis(dimethyl sulfoxide)mercury(II) trifluoromethanesulfonate demonstrates the coordination preferences of mercury(II) centers with triflate counterions [8].

Structural analysis of related mercury(II) trifluoromethanesulfonate complexes indicates the formation of infinite chain structures where two trifluoromethanesulfonate ions form double bridges between bisaquamercury(II) entities [10]. This results in extended >Hg(OH₂)₂<(CF₃SO₃)₂>Hg(OH₂)₂< chain arrangements [10]. The parallel chains are interconnected through hydrogen bonding networks with oxygen-hydrogen-oxygen distances ranging from 2.688(9) to 2.735(9) angstroms [10].

The layers in the crystalline structure are connected through van der Waals interactions between protruding trifluoromethyl groups, which is consistent with the fragile sheet-like structure observed in the crystalline compound [10]. The deuterated compound exhibits characteristic O-D stretching vibrational frequencies centered around 2400 wavenumbers with a bandwidth of approximately 170 wavenumbers [10].

Electronic Structure and Bonding Characteristics

The electronic structure of mercury(II) trifluoromethanesulfonate is fundamentally determined by the mercury(II) oxidation state and the trifluoromethanesulfonate ligands [31] [32]. Mercury in its neutral state possesses the electronic configuration [Xe] 4f¹⁴ 5d¹⁰ 6s² [31] [32] [36]. Upon formation of the mercury(II) cation, two electrons are removed from the 6s orbital, resulting in the electronic configuration [Xe] 4f¹⁴ 5d¹⁰ for the Hg²⁺ ion [31] [34] [36].

The completely filled d¹⁰ configuration of mercury(II) contributes to its diamagnetic character and influences its coordination chemistry preferences [32]. The mercury(II) center demonstrates a strong affinity for coordination with electronegative atoms, particularly oxygen atoms from the trifluoromethanesulfonate ligands [1] [3]. The electronic properties are further influenced by relativistic effects, which are particularly pronounced for heavy elements like mercury [30].

The trifluoromethanesulfonate anions contribute significantly to the overall electronic structure through their highly electronegative fluorine atoms and the sulfonyl functional group [15] [18]. The triflate anions exhibit strong electron-withdrawing characteristics due to the presence of three fluorine atoms attached to the carbon center [15]. This electronic configuration enhances the Lewis acidity of the mercury(II) center, making it an effective catalyst in various organic transformations [3] [5].

Spectroscopic Signatures (NMR, IR, UV-Vis, Mass Spectrometry)

Nuclear magnetic resonance spectroscopy of mercury(II) trifluoromethanesulfonate and related triflate compounds reveals characteristic signatures [14] [17] [20]. The ¹⁹F Nuclear Magnetic Resonance spectrum typically exhibits signals around -79.3 parts per million corresponding to the trifluoromethyl groups of the triflate anions [20]. The ¹³C Nuclear Magnetic Resonance spectrum shows characteristic peaks for the quaternary carbon bearing the three fluorine atoms, typically appearing around 120.8 parts per million as a quartet due to coupling with fluorine nuclei [20].

Infrared spectroscopy provides detailed information about the vibrational modes of the trifluoromethanesulfonate anions [18]. The compound exhibits characteristic sulfonate stretching frequencies and carbon-fluorine stretching modes [14] [18]. Vibrational studies of the trifluoromethanesulfonate anion have established unambiguous assignments for the asymmetric stretching modes [18]. The infrared spectrum typically shows intense absorptions corresponding to the S=O stretching vibrations and C-F stretching modes of the triflate ligands [14].

Mass spectrometry analysis of trifluoromethanesulfonic acid, which forms the anionic component of the mercury salt, reveals characteristic fragmentation patterns [15]. The molecular ion typically appears at mass-to-charge ratio 148.9524, with significant fragment ions at 79.9579 and 98.9557 [15]. These fragmentation patterns are consistent with the loss of SO₃ and CF₃ groups from the parent triflate structure [15].

Ultraviolet-visible spectroscopy of mercury(II) compounds generally shows limited absorption in the visible region due to the d¹⁰ electronic configuration [16]. The spectroscopic behavior is primarily determined by charge transfer transitions rather than d-d transitions, which are formally forbidden for the d¹⁰ configuration [16].

Thermal Properties and Stability

Mercury(II) trifluoromethanesulfonate demonstrates remarkable thermal stability with a melting point exceeding 350 degrees Celsius [2] [3] [5] [21]. The compound maintains its structural integrity at elevated temperatures, making it suitable for high-temperature catalytic applications [3] [5]. The thermal decomposition behavior has not been extensively characterized in the available literature, though the high melting point suggests considerable thermal stability [4].

The solid compound appears as a white to beige powder or crystalline material at room temperature [4] [5]. The thermal properties are influenced by the strong ionic interactions between the mercury(II) cation and the trifluoromethanesulfonate anions [10]. The presence of extensive hydrogen bonding networks in the solid state contributes to the overall thermal stability of the crystalline structure [10].

| Thermal Property | Value | Reference |

|---|---|---|

| Melting Point | >350°C | [2] [3] [5] [21] |

| Physical State | Solid at room temperature | [4] [5] |

| Appearance | White to beige powder/crystals | [4] [5] |

| Thermal Stability | High | [3] [5] |

Solubility Profile and Solvent Interactions

Mercury(II) trifluoromethanesulfonate exhibits distinctive solubility characteristics that reflect the nature of its ionic structure and the properties of the trifluoromethanesulfonate anions [3] [5] [19] [21]. The compound demonstrates high solubility in polar protic solvents, particularly water, where it dissolves readily [3] [5] [21]. This high aqueous solubility is attributed to the excellent solvation of both the mercury(II) cation and the triflate anions by water molecules [19].

The compound also shows excellent solubility in polar aprotic solvents such as acetonitrile [3] [5] [21]. In acetonitrile solutions, the mercury(II) center can form coordinated complexes while maintaining the triflate anions in the outer coordination sphere [3]. The solubility in nitromethane and dichloromethane is described as fair, indicating moderate dissolution in these moderately polar solvents [3] [5] [21].

Conversely, mercury(II) trifluoromethanesulfonate exhibits poor solubility in nonpolar solvents [3] [5] [21]. The compound is essentially insoluble in hexane, diethyl ether, and toluene, which is consistent with its ionic nature [3] [5] [21]. This solubility pattern makes it particularly useful in polar solvent systems for catalytic applications [3] [5].

| Solvent | Solubility | Reference |

|---|---|---|

| Water | Soluble | [3] [5] [21] |

| Acetonitrile | Soluble | [3] [5] [21] |

| Nitromethane | Fairly soluble | [3] [5] [21] |

| Dichloromethane | Fairly soluble | [3] [5] [21] |

| Hexane | Insoluble | [3] [5] [21] |

| Diethyl ether | Insoluble | [3] [5] [21] |

| Toluene | Insoluble | [3] [5] [21] |

Hygroscopicity and Sensitivity to Environmental Factors

Mercury(II) trifluoromethanesulfonate exhibits pronounced sensitivity to environmental moisture, demonstrating significant hygroscopic properties [3] [5] [6] [21]. The compound readily absorbs water from the atmosphere, which necessitates careful storage under controlled conditions [5] [6]. This hygroscopic behavior is attributed to the presence of the highly polar triflate anions and the coordination preferences of the mercury(II) center [8].

The moisture sensitivity requires that the compound be stored in well-ventilated areas with containers kept tightly closed to prevent atmospheric water uptake [26]. The hygroscopic nature can lead to the formation of hydrated species, as evidenced by crystallographic studies of related mercury(II) triflate complexes [8] [10]. Extended X-ray absorption fine structure studies have demonstrated that mercury(II) readily forms hexahydrated complexes in aqueous environments [8].

Storage recommendations include maintaining the compound under inert atmosphere conditions when possible [26] [27]. The material should be protected from direct exposure to air and humidity to preserve its chemical integrity [26]. Temperature control is also important, though the compound demonstrates good thermal stability under normal storage conditions [26].

The environmental sensitivity extends beyond simple moisture absorption, as the compound may undergo structural changes upon exposure to varying humidity levels [27]. Safety data sheets recommend specific handling procedures to minimize exposure to environmental factors that could compromise the compound's stability [26] [27]. Proper storage involves maintaining the material in sealed containers within controlled laboratory environments [26].

| Environmental Factor | Sensitivity Level | Reference |

|---|---|---|

| Moisture | High (Hygroscopic) | [3] [5] [6] [21] |

| Air Exposure | Moderate | [26] [27] |

| Temperature | Low (Stable to >350°C) | [2] [3] [5] |

| Light | Not specified | [27] |

GHS Hazard Statements

H300 (100%): Fatal if swallowed [Danger Acute toxicity, oral];

H310 (100%): Fatal in contact with skin [Danger Acute toxicity, dermal];

H330 (100%): Fatal if inhaled [Danger Acute toxicity, inhalation];

H373 (100%): Causes damage to organs through prolonged or repeated exposure [Warning Specific target organ toxicity, repeated exposure];

H400 (100%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];

H410 (100%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic;Health Hazard;Environmental Hazard